3-(2-Chlorophenyl)-1,1-diisopropylurea
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Overview
Description
3-(2-Chlorophenyl)-1,1-diisopropylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group attached to a urea moiety, which is further substituted with two isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-1,1-diisopropylurea typically involves the reaction of 2-chloroaniline with diisopropylcarbodiimide. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired urea derivative .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Solvent recovery and recycling are also important considerations in the industrial production process to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-1,1-diisopropylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized side chains.
Reduction: Formation of reduced urea derivatives with hydrogenated side chains.
Substitution: Formation of substituted urea derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-1,1-diisopropylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)-1,1-diisopropylurea: Similar structure with the chlorine atom at a different position on the phenyl ring.
3-(2-Chlorophenyl)-1,1-dimethylurea: Similar structure with different alkyl groups attached to the urea moiety.
3-(2-Chlorophenyl)-1,1-diethylurea: Similar structure with ethyl groups instead of isopropyl groups.
Uniqueness
3-(2-Chlorophenyl)-1,1-diisopropylurea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of isopropyl groups may enhance its lipophilicity and membrane permeability, making it a valuable compound for certain applications .
Properties
CAS No. |
20668-14-8 |
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Molecular Formula |
C13H19ClN2O |
Molecular Weight |
254.75 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-1,1-di(propan-2-yl)urea |
InChI |
InChI=1S/C13H19ClN2O/c1-9(2)16(10(3)4)13(17)15-12-8-6-5-7-11(12)14/h5-10H,1-4H3,(H,15,17) |
InChI Key |
RIIDSSDXCJINLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)NC1=CC=CC=C1Cl |
Origin of Product |
United States |
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